![molecular formula C21H21N5OS B2828153 (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 2034384-29-5](/img/structure/B2828153.png)
(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzimidazole, a pyrrolidine, a thiazole, and a ketone. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. The benzimidazole and thiazole rings are aromatic, meaning they have a stable, planar structure. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which could introduce some strain into the molecule .Scientific Research Applications
- Research has shown that derivatives of this compound exhibit antitumor potential. For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine, evaluating their effects against different cell lines such as MCF-7 and CaCo-2 .
Antitumor Activity
Anti-Microbial Activity
Safety and Hazards
properties
IUPAC Name |
[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c1-14-19(28-21(22-14)24-10-5-6-11-24)20(27)25-12-9-16(13-25)26-15(2)23-17-7-3-4-8-18(17)26/h3-8,10-11,16H,9,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZVBVPUMVGIKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(C3)N4C(=NC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone |
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